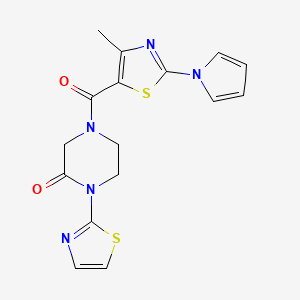![molecular formula C11H11BrN6S2 B2923354 4'-Methyl-n*2*-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide CAS No. 472979-85-4](/img/structure/B2923354.png)
4'-Methyl-n*2*-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methyl-n2-pyrimidin-2-yl-[4,5’]bithiazolyl-2,2’-diamine hydrobromide is a chemical compound with the molecular formula C11H10N6S2 . It is used in proteomics research . The compound has a molecular weight of 290.37 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N6S2/c1-6-8(19-9(12)15-6)7-5-18-11(16-7)17-10-13-3-2-4-14-10/h2-5H,1H3,(H2,12,15)(H,13,14,16,17) . This indicates the presence of a pyrimidine ring and two thiazole rings in the structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 290.37 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The interaction of oxythiamine bromide hydrobromide with platinum compounds in hydrochloric acid solutions has been investigated, highlighting the synthesis of complex salts involving the 4'-methyl-n2-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide structure. This research demonstrated the formation of crystals built of [H2OT]2+ cations and [Pt(Cl/Br)6]2− anions joined by hydrogen bonds, electrostatic, and π-π stacking interactions, providing insights into the structural characteristics of such compounds (Antsyshkina, Sadikov, & Makhaev, 2008).
Chemosensor Development
Research into the development of chemosensors has utilized compounds related to 4'-methyl-n2-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide. A study on a novel fluorescent poly(pyridine-imide) acid chemosensor showcased the synthesis of a diamine containing heterocyclic pyridine and triphenylamine substituents. This chemosensor demonstrated excellent thermal stability and the ability to act as an "off–on" fluorescent switcher for acids, highlighting its potential in chemical sensing applications (Wang, Liou, Liaw, & Chen, 2008).
Anticancer Activity
Compounds structurally similar to 4'-methyl-n2-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide have been synthesized and evaluated for their anticancer activity. For instance, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized and demonstrated marked inhibition against various human cancer cell lines, showcasing its potential as an anticancer agent (Huang et al., 2020).
Antibacterial Compounds
The synthesis of novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity has been explored, where derivatives were characterized for their interactions with plasma proteins, providing insights into their potential antibacterial properties and mechanisms of action (He et al., 2020).
Polymer Research
In polymer research, the synthesis of new pyridine-containing polyimides with high glass transition and thermal stability was explored. The study focused on the effect of protonation on fluorescence, contributing to the development of high-performance materials for various applications (Wang, Liou, Liaw, & Huang, 2008).
Safety and Hazards
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding and aromatic stacking interactions .
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in various biochemical processes, including dna synthesis and repair, signal transduction, and energy metabolism .
Propiedades
IUPAC Name |
4-methyl-5-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6S2.BrH/c1-6-8(19-9(12)15-6)7-5-18-11(16-7)17-10-13-3-2-4-14-10;/h2-5H,1H3,(H2,12,15)(H,13,14,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAJCSKVXXBARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=NC=CC=N3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2923271.png)
![methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate](/img/structure/B2923273.png)
![1-(4-Chlorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2923274.png)
![[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2923275.png)

![2-((1-(4-(azepan-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2923279.png)
![2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2923280.png)


![N-{[4-cyano-5-(methylsulfanyl)-3-oxo-2(3H)-isothiazolyl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B2923285.png)



![ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2923292.png)